molecular formula C15H20O2 B14573532 1-tert-Butyl-5,6-dimethoxy-1H-indene CAS No. 61440-68-4

1-tert-Butyl-5,6-dimethoxy-1H-indene

Cat. No.: B14573532
CAS No.: 61440-68-4
M. Wt: 232.32 g/mol
InChI Key: GTGUMCPEFSPMBJ-UHFFFAOYSA-N
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Description

1-tert-Butyl-5,6-dimethoxy-1H-indene is a chemical compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

The synthesis of 1-tert-Butyl-5,6-dimethoxy-1H-indene typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indene derivatives and tert-butyl and methoxy substituents.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis of the compound.

Chemical Reactions Analysis

1-tert-Butyl-5,6-dimethoxy-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas and metal catalysts, resulting in the formation of reduced derivatives.

    Substitution: The methoxy and tert-butyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new compounds with different functional groups.

Scientific Research Applications

1-tert-Butyl-5,6-dimethoxy-1H-indene has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the functions of specific biomolecules.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-5,6-dimethoxy-1H-indene involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

1-tert-Butyl-5,6-dimethoxy-1H-indene can be compared with other similar compounds:

    Similar Compounds: Examples include 1-tert-Butyl-1H-indene, 5,6-dimethoxy-1H-indene, and other indene derivatives with different substituents.

    Uniqueness: The presence of both tert-butyl and methoxy groups in this compound imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other indene derivatives.

Properties

CAS No.

61440-68-4

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

1-tert-butyl-5,6-dimethoxy-1H-indene

InChI

InChI=1S/C15H20O2/c1-15(2,3)12-7-6-10-8-13(16-4)14(17-5)9-11(10)12/h6-9,12H,1-5H3

InChI Key

GTGUMCPEFSPMBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C=CC2=CC(=C(C=C12)OC)OC

Origin of Product

United States

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